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Galactoxylan, hydrogen sulfate

Cat. No.: B1180042
CAS No.: 131439-43-5
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Description

Contextualization within Sulfated Polysaccharide Research

Sulfated polysaccharides are a diverse class of complex carbohydrates that feature sulfate (B86663) groups attached to their sugar residues. elsevierpure.com These macromolecules are widespread in nature, particularly in marine environments, where they form key structural components of the cell walls of algae. nih.govfrontiersin.org The study of sulfated polysaccharides is a vibrant area of research, with scientists exploring their unique chemical structures and a wide array of biological activities. nih.govnih.gov

This field of study encompasses a variety of sulfated polysaccharides, including well-known examples like carrageenans and agar (B569324) from red algae, and fucoidans from brown algae. elsevierpure.com Green algae also produce a diverse range of sulfated polysaccharides, often with complex structures. nih.gov The interest in these compounds stems from their varied biological properties, which include anticoagulant, antiviral, antioxidant, and antitumor activities. nih.govmdpi.com The specific nature of these activities is closely linked to the structural characteristics of the polysaccharide, such as its sugar composition, the arrangement of the sugar units, and the degree and position of sulfation. nih.gov

Galactoxylan, hydrogen sulfate fits within this research landscape as a specific type of sulfated polysaccharide. Its backbone is composed of two different types of sugar units, galactose and xylose, which are then modified with hydrogen sulfate groups. This places it within the broader category of sulfated galactans, which are a major focus of research due to their prevalence in marine algae and their significant biological activities. mdpi.comresearchgate.net

Significance of Investigating this compound

The investigation of this compound holds particular significance due to the unique structural features and potential biological activities conferred by its composition. The presence of both galactose and xylose in the polysaccharide backbone, combined with the anionic charge from the sulfate groups, creates a complex molecule with the potential for specific interactions with biological systems.

Research into sulfated polysaccharides from marine algae has revealed a strong correlation between their structural features and their biological functions. nih.gov For instance, the anticoagulant activity of some sulfated galactans is dependent on the specific positioning of the sulfate groups on the sugar rings. nih.gov Similarly, the antiviral properties of these compounds are thought to arise from their ability to mimic naturally occurring sulfated molecules on cell surfaces, thereby interfering with viral attachment and entry.

A notable example of a naturally occurring sulfated galactoxylan is the exopolysaccharide produced by the red microalga Porphyridium purpureum. bohrium.com This polysaccharide, described as a glucuronoglucogalactoxylan, has been shown to possess immunostimulatory effects. bohrium.com Studies have indicated that the sulfation pattern of this galactoxylan can be influenced by environmental factors such as the salinity of the growth medium. bohrium.com This highlights the potential to modify the structure and, consequently, the biological activity of these polysaccharides.

The detailed study of this compound, therefore, offers a valuable opportunity to expand our understanding of the structure-function relationships of sulfated polysaccharides. By elucidating the precise chemical structure and exploring the biological activities of this compound, researchers can contribute to the broader knowledge base of marine-derived biopolymers and potentially uncover new molecules with valuable applications.

Detailed Research Findings

The scientific literature provides a wealth of information on the broader class of sulfated polysaccharides, which informs our understanding of this compound.

CategoryDetailed Research FindingsSource
Structural DiversitySulfated polysaccharides from marine algae exhibit immense structural diversity, varying in sugar composition, linkage patterns, and the degree and position of sulfation. This complexity is a key determinant of their biological activity. nih.govnih.gov
Biological ActivitiesA wide range of biological activities has been attributed to sulfated polysaccharides, including anticoagulant, antithrombotic, antiviral, anti-inflammatory, antioxidant, and antitumor effects. nih.govmdpi.com
Source OrganismsMarine algae, including red, brown, and green algae, are the primary sources of sulfated polysaccharides. The specific type of polysaccharide produced often varies between different algal species. elsevierpure.comnih.govnih.gov
Galactoxylan ExampleThe red microalga Porphyridium purpureum produces a sulfated exopolysaccharide that is a type of galactoxylan (specifically, a glucuronoglucogalactoxylan). bohrium.com
Influence of EnvironmentThe structure of the sulfated galactoxylan from Porphyridium purpureum, particularly its sulfation pattern, can be influenced by environmental conditions like the salinity of the growth medium. bohrium.com

Properties

CAS No.

131439-43-5

Molecular Formula

C8H5N3

Synonyms

Galactoxylan, hydrogen sulfate

Origin of Product

United States

Sources and Isolation Methodologies of Galactoxylan, Hydrogen Sulfate

Sources and Isolation Methodologies of Sulfated Galactoxylans

Identification of Galactoxylan-Producing Organisms

Sulfated galactoxylans are primarily produced by marine algae, particularly red algae (Rhodophyta). nih.govscielo.br These organisms synthesize sulfated polysaccharides as major components of their cell walls and intercellular matrix. mdpi.com Species within the Corallinales order of red algae are notable producers of a specific type of sulfated galactoxylan known as "corallinan". nih.govresearchgate.net

Organisms identified as producers include:

Red Macroalgae: Various species from the division Rhodophyta are the most well-documented sources. nih.govscielo.br Genera such as Corallina, Jania, Gracilaria, Eucheuma, and Pterocladia are known to produce different types of sulfated galactans, some of which are xylogalactans. scielo.brresearchgate.netfrontiersin.orgredalyc.org For instance, Corallina officinalis and Jania rubens are known to produce xylogalactans where the backbone is substituted with xylose side chains. nih.govresearchgate.net

Red Microalgae: Unicellular red algae like Porphyridium purpureum and species from the Rhodella genus are also significant producers. tandfonline.commdpi.comnih.gov These microalgae often excrete large quantities of sulfated polysaccharides into their growth medium. tandfonline.comresearchgate.net

Other Marine Organisms: While red algae are the principal source, some green algae (Codium species) and marine angiosperms (seagrasses) have also been found to produce sulfated galactans, although their structures can be more complex and heterogeneous. nih.govnih.gov Some marine invertebrates also synthesize sulfated galactans, but these are structurally distinct from those found in algae. nih.gov

Table 1: Examples of Organisms Producing Sulfated Galactoxylans and Related Polysaccharides

Phylum/Class Genus/Species Polysaccharide Type Reference(s)
Rhodophyta (Red Algae) Corallina officinalis Sulfated Xylogalactan (Corallinan) nih.govresearchgate.net
Rhodophyta (Red Algae) Jania rubens Sulfated Xylogalactan researchgate.net
Rhodophyta (Red Algae) Porphyridium purpureum Sulfated Galactoxylan tandfonline.comresearchgate.netcore.ac.uk
Rhodophyta (Red Algae) Gracilaria intermedia Sulfated Galactan redalyc.org
Rhodophyta (Red Algae) Delesseria sanguinea Sulfated Xylogalactan oup.com

Exploration of Intracellular and Extracellular Production

The production of sulfated galactoxylans occurs in two primary locations within or around the algal cell:

Extracellular/Cell Wall: The vast majority of sulfated galactoxylans are structural components of the algal cell wall and the surrounding intercellular matrix. mdpi.comnih.govmdpi.com In this capacity, they provide mechanical strength, adhesion, and protection against environmental stressors like desiccation. mdpi.comaimspress.com These polysaccharides are often referred to as matrix polysaccharides. In many red microalgae, these polymers form a thick capsule around the cell. tandfonline.commdpi.com

Excreted Polysaccharides (EPS): Many microalgae, such as Porphyridium purpureum, actively secrete large amounts of sulfated polysaccharides into their environment. tandfonline.comnih.govresearchgate.net These are known as exopolysaccharides (EPS). The functions of EPS are diverse, potentially including biofilm formation, nutrient chelation, and defense. mdpi.comelifesciences.org Depending on the species and conditions, a significant portion of the total polysaccharide produced can be released into the surrounding medium. nih.gov

The synthesis of the polysaccharide backbone and the subsequent sulfation process are intracellular events, occurring within the Golgi apparatus, after which the completed molecules are transported to the cell wall or secreted from the cell. mdpi.comnih.gov

Biosynthesis of Sulfated Galactoxylans and Sulfate (B86663) Assimilation Pathways

The biosynthesis of sulfated galactoxylans is a multi-step enzymatic process. It begins with the assimilation of inorganic sulfate from the environment and culminates in the transfer of sulfate groups to the polysaccharide chain.

The sulfate assimilation pathway is crucial. Marine algae absorb sulfate (SO₄²⁻) from seawater. nih.gov This inorganic sulfate must be activated before it can be used in biosynthesis. The activation occurs via a universal pathway in which ATP sulfurylase catalyzes the reaction of sulfate with ATP to form adenosine (B11128) 5'-phosphosulfate (APS). Subsequently, APS kinase phosphorylates APS to create 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS is the universal sulfate donor for all sulfotransferase reactions.

The synthesis of the polysaccharide backbone itself involves the sequential addition of activated sugar monomers (e.g., UDP-galactose, UDP-xylose) by specific enzymes.

Enzymology of Glycosyltransferases and Sulfotransferases in Galactoxylan Sulfation

Two key classes of enzymes are responsible for the final structure of sulfated galactoxylans:

Glycosyltransferases: These enzymes are responsible for building the polysaccharide backbone. They catalyze the formation of glycosidic bonds by transferring sugar moieties from activated donor molecules (like UDP-sugars) to a growing polysaccharide chain. Specific glycosyltransferases determine the sequence and linkage (e.g., α-1,4 or β-1,3) of the galactose and xylose units, defining the core structure of the galactoxylan.

Sulfotransferases (STs): Once the polysaccharide backbone is assembled, sulfotransferases catalyze the transfer of the sulfonyl group (SO₃) from the universal donor PAPS to specific hydroxyl positions on the sugar residues. elifesciences.org The precise action of these enzymes dictates the final sulfation pattern—the number and location of sulfate groups—which is critical for the polymer's physicochemical properties and biological activities. The sulfation process is believed to occur in the Golgi apparatus before the polysaccharide is exported from the cell. mdpi.comnih.gov

Environmental Factors Influencing Galactoxylan, Hydrogen Sulfate Yield and Structure

Salinity is a particularly critical environmental factor that can induce changes in the structure of these polysaccharides. Studies on the red microalga Porphyridium purpureum have shown that variations in the salt concentration of the growth medium can alter both the yield and the chemical structure of the excreted sulfated galactoxylans. researchgate.netcore.ac.uk

Table 2: Effect of Salinity on Sulfation Patterns in Porphyridium purpureum Exopolysaccharides

Salinity Level Predominant Sulfation Position on Glucose Predominant Sulfation Position on Xylose Reference
Low Salinity (18 g/L) O-6 O-3 core.ac.uk

Extraction and Purification Techniques for this compound

The extraction and purification of sulfated polysaccharides like this compound from their natural algal sources involve a multi-step process designed to isolate the target molecule while preserving its structural integrity.

Traditional methods for extracting polysaccharides from marine algae often involve the use of hot water or aqueous solutions of acid or alkali. Hot water extraction is a common and straightforward method where dried and powdered algal biomass is treated with hot water to solubilize the polysaccharides. core.ac.uk Acidic or alkaline conditions can be employed to facilitate the breakdown of the algal cell wall and improve the extraction yield of sulfated polysaccharides. frontiersin.org These conventional methods are well-established but can be time-consuming and may lead to some degradation of the target polysaccharide if conditions are not carefully controlled. mdpi.com

Extraction MethodTypical ConditionsAdvantagesDisadvantages
Hot Water Extraction 80-100 °C, several hoursSimple, cost-effectiveCan be lengthy, potential for thermal degradation
Acid-Assisted Extraction Dilute acids (e.g., HCl, H₂SO₄)Can improve yieldRisk of polysaccharide hydrolysis
Alkali-Assisted Extraction Dilute bases (e.g., NaOH)Effective for certain polysaccharidesCan cause desulfation or other structural changes

Table 1: Overview of Conventional Polysaccharide Extraction Methods. This table summarizes the typical conditions, advantages, and disadvantages of conventional methods used for extracting polysaccharides from marine algae.

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These techniques often offer higher efficiency, reduced extraction times, and lower solvent consumption.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and algal biomass, leading to a rapid extraction process. The localized heating can disrupt the algal cell walls, enhancing the release of polysaccharides. rsc.org Studies on the MAE of sulfated polysaccharides from brown seaweed have shown that parameters such as microwave power, extraction time, and solvent type significantly influence the yield and composition of the extracted compounds. rsc.org

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which disrupts the cell walls and enhances mass transfer, thereby accelerating the extraction process. aimspress.com UAE is considered a green technology as it can often be performed at lower temperatures, reducing the risk of thermal degradation of the polysaccharides.

TechnologyPrincipleKey Advantages
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid, targeted heating.Reduced extraction time, lower solvent consumption, higher yields. rsc.org
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls.Shorter extraction times, can be performed at lower temperatures, improved yields. aimspress.com

Table 2: Advanced Extraction Technologies for Polysaccharides. This interactive table provides a summary of the principles and key advantages of advanced extraction technologies for polysaccharides.

Following extraction, the crude polysaccharide extract contains a mixture of different molecules. Therefore, fractionation and purification steps are essential to isolate this compound.

Ion-Exchange Chromatography (IEC) is a powerful technique for purifying sulfated polysaccharides due to their negatively charged sulfate groups. The crude extract is passed through a column containing a positively charged stationary phase (anion-exchange). The sulfated polysaccharides bind to the column, while neutral molecules pass through. The bound polysaccharides can then be eluted by increasing the salt concentration of the mobile phase. This method is highly effective in separating polysaccharides based on their degree of sulfation.

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. The chromatographic column is packed with porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules that can enter the pores have a longer path and elute later. SEC is useful for separating polysaccharides of different molecular weights and for assessing the homogeneity of the purified fraction.

Ultrafiltration (UF) is a membrane-based technique that separates molecules based on their size and molecular weight. By using a series of membranes with different molecular weight cut-offs (MWCO), it is possible to fractionate the polysaccharide extract and remove low molecular weight impurities. UF is also used to concentrate the polysaccharide solution and for buffer exchange.

Dialysis is another membrane-based method used for the removal of small molecules, such as salts and low molecular weight contaminants, from the polysaccharide extract. The extract is placed in a dialysis bag made of a semi-permeable membrane and immersed in a large volume of water or buffer. Small molecules can pass through the membrane pores into the surrounding liquid, while the larger polysaccharide molecules are retained within the bag.

TechniqueSeparation PrinciplePrimary Application in Polysaccharide Purification
Ion-Exchange Chromatography ChargeSeparation based on the degree of sulfation.
Size-Exclusion Chromatography Molecular SizeFractionation by molecular weight and homogeneity assessment.
Ultrafiltration Molecular Size (MWCO)Fractionation, concentration, and desalting.
Dialysis Molecular SizeRemoval of salts and small impurities.

Table 3: Fractionation and Purification Strategies for Sulfated Polysaccharides. This table outlines the principles and primary applications of various techniques used to purify sulfated polysaccharides.

Fractionation and Purification Strategies

Precipitation and Selective Isolation Methods of this compound

The isolation and purification of this compound, a sulfated polysaccharide found primarily in marine algae, involves a series of precipitation and selective isolation steps to separate it from other cellular components and polysaccharides. researchgate.net The methodologies employed are critical in determining the yield, purity, and structural integrity of the final product.

A common initial step in the extraction of sulfated polysaccharides from marine algae is hot water extraction. nih.gov This process is often followed by precipitation using organic solvents, such as ethanol (B145695) or acetone, to separate the polysaccharides from the aqueous solution. nih.gov For instance, in the isolation of sulfated polysaccharides from Codium tomentosum, after hot-water extraction and deproteinization, crude polysaccharides were precipitated with ethanol. Similarly, adding three volumes of 99.5% ethanol to the supernatant of a Gracilaria fisheri extract successfully precipitated the sulfated polysaccharides. nih.gov The principle behind this method is the differential solubility of polysaccharides in aqueous-organic solvent mixtures. The addition of a water-miscible organic solvent reduces the solvating power of water for the polysaccharide, leading to its precipitation.

Further purification is often necessary to isolate the desired this compound from other co-extracted polysaccharides. Anion-exchange chromatography is a widely used technique for this purpose due to the anionic nature of sulfated polysaccharides. nih.gov In this method, the crude polysaccharide extract is loaded onto a column packed with a positively charged resin, such as DEAE-Sephadex or Q-Sepharose Fast Flow. nih.gov The sulfated polysaccharides bind to the resin, and their elution is achieved by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions. nih.gov

Selective precipitation using specific reagents can also be employed. Cetylpyridinium chloride (CPC) is a quaternary ammonium (B1175870) salt that can selectively precipitate sulfated polysaccharides. redalyc.org A study comparing precipitation methods for sulfated polysaccharides from the red seaweed Gracilaria cornea found that CPC was more effective than isoamyl alcohol. redalyc.org The resulting precipitate can then be collected and further purified.

The table below summarizes the key methods and findings related to the precipitation and selective isolation of this compound and other sulfated polysaccharides.

Source Organism Initial Extraction Precipitation Method Selective Isolation Technique Key Findings Reference(s)
Codium tomentosumHot-water extractionEthanol precipitationAnion-exchange chromatography (Q-Sepharose Fast Flow)Obtained a crude polysaccharide yield of 24.2%.
Gracilaria fisheriHot water extractionEthanol precipitationAnion-exchange chromatography (DEAE Sephadex®)Purified sulfated polysaccharide was obtained. nih.gov
Gracilaria corneaEnzymatic isolationCetylpyridinium chloride (CPC) precipitation-CPC was found to be a more appropriate method for obtaining sulfated polysaccharides compared to isoamyl alcohol. redalyc.org
Sargassum myriocystum0.25M NaCl extraction with proteolysisAcetone precipitationAnion exchange and gel filtration chromatographyThe dried total sulfated polysaccharide extract was obtained for further analysis. nih.gov

Chemical Synthesis and Modification of Galactoxylan, Hydrogen Sulfate

Strategies for Chemical Sulfation of Galactoxylan Backbones

The sulfation of galactoxylan, a polysaccharide composed of galactose and xylose units, is a chemical modification that introduces sulfate (B86663) ester groups onto its backbone. researchgate.net This process significantly alters the physicochemical and biological properties of the native polysaccharide. The efficiency and regioselectivity of sulfation are influenced by various factors, including the nature of the sulfating agent, reaction conditions, and the inherent structure of the galactoxylan. mdpi.com

Optimization of Sulfating Reagents and Reaction Conditions

Various sulfating agents have been employed for the chemical sulfation of polysaccharides like galactoxylan. Common reagents include sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid. mdpi.comnih.gov The choice of reagent and reaction conditions such as temperature, time, and solvent significantly impacts the degree of sulfation (DS) and the potential for side reactions like depolymerization. mdpi.com

For instance, the use of sulfur trioxide-pyridine complex (Py·SO3) in a solvent like N,N-dimethylformamide (DMF) is a widely adopted method. mdpi.comnih.gov Optimization of the molar ratio of the sulfating agent to the polysaccharide, reaction temperature, and duration is crucial to achieve the desired DS while minimizing degradation of the polysaccharide chain. mdpi.com Researchers have found that increasing the reaction time or temperature can lead to a higher DS, but also risks breaking the glycosidic bonds within the galactoxylan backbone. mdpi.com

Another common reagent, chlorosulfonic acid, often used in combination with pyridine (B92270), can yield products with a high degree of substitution. mdpi.comresearchgate.net However, its strong acidic nature can cause significant depolymerization of the polysaccharide if not carefully controlled. mdpi.com Milder reagents like sulfamic acid, sometimes in combination with urea, have been explored as more environmentally friendly alternatives, offering a way to achieve effective sulfation under less harsh conditions. mdpi.comscielo.org.mx

The optimization of these parameters is often guided by experimental design methodologies to systematically evaluate the effects of multiple variables on the sulfation outcome.

Table 1: Common Sulfating Reagents and Their General Reaction Conditions

Sulfating Reagent Typical Solvent General Temperature Range Key Considerations
Sulfur trioxide-pyridine (Py·SO3) DMF, Pyridine Room temperature to 65°C Effective, but pyridine can be toxic and difficult to remove. nih.gov
Chlorosulfonic acid (ClSO3H) Pyridine, Formamide 0°C to 70°C Highly reactive, can cause depolymerization. mdpi.comresearchgate.net
Sulfamic acid (H2NSO3H) Water, DMSO, Urea melt 80°C to 150°C Milder, "green" alternative, may require higher temperatures. mdpi.comscielo.org.mx
Sulfur trioxide-trimethylamine (Me3N·SO3) Various organic solvents Varies Effective for various substrates. nih.gov

Regioselective Sulfation Approaches

Achieving regioselective sulfation, the controlled placement of sulfate groups at specific positions on the monosaccharide units of the galactoxylan backbone, is a significant challenge in polysaccharide chemistry. mdpi.com The reactivity of the different hydroxyl groups (primary vs. secondary) on the galactose and xylose residues can vary, but chemical methods often lack high selectivity, leading to a random distribution of sulfate groups. ethz.ch

To achieve greater control, researchers employ strategies involving protecting groups. diva-portal.orgethz.ch This involves temporarily blocking certain hydroxyl groups with chemical moieties, directing the sulfation to the unprotected positions. Following sulfation, the protecting groups are removed to yield a regioselectively sulfated galactoxylan. For example, the use of benzylidene acetals can protect the 4- and 6-positions of galactose, allowing for sulfation at other sites. mdpi.com

Another approach to control the sulfation pattern involves the specific conformational properties of the polysaccharide itself. For instance, certain helical conformations in polysaccharides like β-1→3 xylans can result in preferential sulfation at specific, more exposed hydroxyl groups. ethz.ch While chemical regioselective sulfation remains a complex task, these strategies offer pathways to synthesize galactoxylan sulfates with more defined structures, which is crucial for understanding how specific sulfation patterns influence biological activity. researchgate.net

Evaluation of Sulfation Efficiency and Degree of Substitution

The success of the sulfation reaction is quantified by determining the degree of substitution (DS), which represents the average number of sulfate groups per monosaccharide unit. ethz.ch Several analytical techniques are employed to measure the DS.

Elemental analysis, which determines the percentage of sulfur in the modified polysaccharide, is a common method. From the sulfur content, the DS can be calculated. Infrared (IR) spectroscopy is another valuable tool. The appearance of characteristic absorption bands, typically in the regions of 1240-1260 cm⁻¹ (asymmetric S=O stretching) and 820-850 cm⁻¹ (C-O-S stretching), confirms the successful introduction of sulfate groups. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides more detailed structural information. mdpi.com It can not only confirm the presence of sulfate groups but also provide insights into their location on the sugar rings by observing the chemical shifts of the carbon atoms. mdpi.com

In some cases, the sulfated polysaccharide is hydrolyzed into its constituent monosaccharides, which are then analyzed by techniques like high-performance liquid chromatography (HPLC) to quantify the sulfated sugars and determine the DS. researchgate.net

Table 2: Research Findings on Sulfation of Related Polysaccharides

Polysaccharide Source Sulfating Agent Reaction Conditions Degree of Substitution (DS) Analytical Methods Reference
Porphyridium sp. (red microalga) ClSO3H/pyridine 70°C, 1 h Increased to 35-40% sulfate content Chemical analysis, IR, GPC-HPLC researchgate.net
Galactomannan Sulfamic acid-urea 80°C, 60 min 1.67 Not specified scielo.org.mx
Arabinogalactan Sulfamic acid-urea melt 115-120°C, 0.5 h High (11.3-11.6% sulfur) FTIR, ¹³C NMR mdpi.com

Enzymatic Modification Approaches for Galactoxylan Sulfation Patterns

Enzymatic methods offer a highly specific alternative to chemical synthesis for modifying the sulfation patterns of polysaccharides. diva-portal.org Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on a substrate, such as a galactoxylan. diva-portal.orgnih.gov

The key advantage of using sulfotransferases is their inherent regioselectivity and stereospecificity, allowing for the precise placement of sulfate groups in positions that are often difficult to achieve through chemical means. nih.gov For example, specific sulfotransferases can target the 3-O, 6-O, or 2-O positions of sugar residues within a polysaccharide chain. nih.gov

However, the application of enzymatic sulfation for galactoxylans on a large scale faces several challenges. The production and purification of specific sulfotransferases can be complex and costly. nih.gov Furthermore, the synthesis of the PAPS donor molecule is also a significant expense. nih.gov Research in this area is focused on developing more efficient enzyme production systems and PAPS regeneration systems to make enzymatic sulfation a more viable approach for producing well-defined sulfated galactoxylans. diva-portal.org By rearranging the order of enzymatic modification steps, a diverse range of oligosaccharides with different sulfation patterns can be synthesized. nih.gov

Post-Sulfation Chemical Derivatization for Enhanced Research Utility

Following the initial sulfation, galactoxylan, hydrogen sulfate can be further chemically modified to enhance its utility in research. These post-sulfation derivatizations can introduce new functional groups or alter the molecule's physical properties.

One common modification is depolymerization, where the long polysaccharide chains are broken down into smaller fragments. This can be achieved through controlled acid hydrolysis or enzymatic digestion. The resulting low-molecular-weight sulfated galactoxylans are often used to study the effect of chain length on biological activity.

Another derivatization strategy involves the introduction of labels, such as fluorescent tags or biotin, to facilitate tracking and detection in biological assays. For instance, the hydroxyl or carboxyl groups on the sulfated galactoxylan can be chemically coupled to these labels.

Furthermore, sites of sulfation can be labeled through a series of chemical reactions. For example, a strategy involving permethylation, desulfation, and then propionylation can replace the labile sulfate groups with more stable propionyl groups, which aids in structural analysis by mass spectrometry. nih.gov This allows for the differentiation of isomers and provides a more detailed understanding of the sulfation pattern. nih.gov These derivatization techniques expand the toolkit available to researchers for investigating the structure and function of this compound.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Galactose
Xylose
Sulfur trioxide
Pyridine
N,N-dimethylformamide (DMF)
Chlorosulfonic acid
Sulfamic acid
Urea
Benzylidene acetal
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Biotin
Propionyl group
Arabinogalactan
Cellulose (B213188)
Galactomannan
Heparin
Heparan sulfate
Chondroitin sulfate
Dermatan sulfate
Keratan sulfate
Hyaluronic acid
Glucuronic acid
Rhamnose
Fucose
Mannose
N-acetylglucosamine (GlcNAc)
N-acetylgalactosamine (GalNAc)
IdoA (Iduronic acid)
GlcA (Glucuronic acid)
Sialic acid
Betulin
Agarose
Carrageenan
Dextran (B179266)
Alginate
Chitin
Chitosan
Trimethylsilyl (B98337) cellulose (TMSC)
N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)
N,O-bis(trimethylsilyl)acetamide (BTSA)
Dicyclohexylcarbodiimide (DCC)
Dimethylaminopyridine (DMAP)
Triethylamine
Tetrabutylammonium hydrogensulfate
Pyromellitic acid
Sodium fluoride
Sodium hydroxide
n-Butanol
Ammonium (B1175870) sulfate
Formaldehyde
Hydrogen peroxide
Sodium lauryl sulfate
Sodium laureth sulfate
Avibactam®

Advanced Structural Elucidation and Characterization of Galactoxylan, Hydrogen Sulfate

Spectroscopic Techniques for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Sulfation Position

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of sulfated polysaccharides. It provides unparalleled insight into the connectivity of atoms and the stereochemistry of the glycosidic linkages.

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental overview of the galactoxylan, hydrogen sulfate (B86663) structure. The ¹H NMR spectrum reveals information about the anomeric protons, which are sensitive to the glycosidic linkage type (α or β) and the local electronic environment. The chemical shifts of these protons typically appear in a distinct region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms within the polysaccharide. The chemical shifts of the anomeric carbons are particularly diagnostic for determining the nature of the glycosidic linkages. Furthermore, the downfield shift of specific carbon signals can indicate the position of sulfation, as the electronegative sulfate group deshields the attached carbon atom.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Galactoxylan, Hydrogen Sulfate

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Protons (H-1)4.5 - 5.5-
Anomeric Carbons (C-1)-98 - 105
Ring Protons3.2 - 4.5-
Ring Carbons-60 - 85
Sulfated Carbons-70 - 80 (deshielded)

Note: The exact chemical shifts can vary depending on the specific structure, solvent, and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and establishing connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton network within each monosaccharide residue, starting from the anomeric proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom, providing a detailed map of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is pivotal for determining the glycosidic linkage positions and the sites of sulfation. It reveals long-range correlations between protons and carbons that are separated by two or three bonds. For instance, a correlation between the anomeric proton of one sugar residue and a carbon atom of an adjacent residue confirms the linkage position. Similarly, correlations between protons and sulfated carbons can pinpoint the location of the sulfate groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

A broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

A sharp, strong band around 1240-1260 cm⁻¹ attributed to the asymmetric S=O stretching vibration of the sulfate groups.

A band around 1040-1080 cm⁻¹ associated with the C-O-S stretching vibration.

Absorptions in the 1000-1150 cm⁻¹ region related to the C-O stretching and C-O-C glycosidic bond vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchingHydroxyl (-OH)
~2930C-H stretchingMethylene/Methine
~1240-1260Asymmetric S=O stretchingSulfate (SO₃⁻)
~1040-1080C-O-S stretchingSulfate Ester
~1000-1150C-O stretching, C-O-C stretchingGlycosidic Linkage

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly useful for studying the skeletal vibrations of the polysaccharide backbone and the symmetric vibrations of the sulfate groups. The Raman spectrum serves as a unique "vibrational fingerprint" of the molecule. Key Raman shifts for this compound would be expected for the symmetric S=O stretching vibration of the sulfate group, typically appearing around 1060 cm⁻¹, and for the various C-O and C-C stretching modes of the pyranose rings.

Chromatographic and Electrophoretic Methods for Molecular Profiling

Chromatographic and electrophoretic techniques are essential for assessing the purity, molecular weight distribution, and charge heterogeneity of this compound samples.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC is widely used to determine the average molecular weight and the molecular weight distribution of the polysaccharide. The sample is passed through a column packed with porous beads, and larger molecules elute faster than smaller molecules.

High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a high-resolution technique used to separate sulfated polysaccharides based on the number and position of their negatively charged sulfate groups. When coupled with pulsed amperometric detection (PAD), HPAEC is a powerful tool for analyzing the composition of complex polysaccharide mixtures.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in a narrow capillary. For sulfated polysaccharides, this technique can provide information on the degree of sulfation and the heterogeneity of the sample.

Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. A column packed with a porous gel is used; larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time.

For a hypothetical analysis of this compound, a GPC system would be calibrated with a series of known molecular weight standards, often pullulan or dextran (B179266) for polysaccharides. The resulting chromatogram would provide data on the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For the compositional analysis of this compound, the polysaccharide would first be hydrolyzed into its constituent monosaccharides (galactose and xylose) and the sulfate groups would be removed.

The resulting monosaccharide mixture would then be analyzed, often after derivatization to enhance detection, using a suitable HPLC method, such as reversed-phase HPLC or ion-exchange chromatography. By comparing the retention times and peak areas with those of known standards, the molar ratio of galactose to xylose could be determined, providing crucial information about the backbone composition of the polysaccharide.

Capillary Electrophoresis for Charge Distribution Profiling

Capillary Electrophoresis (CE) is a powerful technique for separating charged molecules with high resolution. For a sulfated polysaccharide like this compound, CE would be invaluable for profiling the distribution of charge, which arises from the sulfate groups. The separation is based on the differential migration of analytes in an electric field.

In a typical CE analysis, a sample of this compound would be injected into a capillary filled with a background electrolyte. The application of a high voltage would cause the negatively charged polysaccharide molecules to migrate towards the anode at different rates depending on their charge-to-mass ratio. This would allow for the separation of fractions with varying degrees of sulfation, providing a detailed profile of the charge heterogeneity within the sample.

Mass Spectrometry for Detailed Oligosaccharide Sequence and Sulfation Mapping

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of complex carbohydrates, offering insights into oligosaccharide sequencing and the precise location of modifications like sulfation.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for determining the molecular weights of oligosaccharide fragments. To analyze this compound, the polysaccharide would first be partially hydrolyzed to generate a mixture of smaller oligosaccharides. This mixture would then be co-crystallized with a suitable matrix and analyzed. The resulting mass spectrum would show a series of peaks, each corresponding to a specific oligosaccharide fragment. The mass differences between adjacent peaks would reveal the mass of the constituent monosaccharide units, aiding in sequence determination.

ESI-MS and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) MS is a soft ionization technique that is well-suited for analyzing polar and labile molecules like sulfated oligosaccharides. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequencing and mapping sulfation patterns.

In an ESI-MS/MS experiment, a specific oligosaccharide ion from the initial MS scan would be selected and subjected to fragmentation. The resulting fragment ions would provide detailed information about the sequence of galactose and xylose residues and, crucially, the location of the sulfate groups on the sugar rings. The analysis of the fragmentation patterns would allow for the unambiguous determination of the substitution positions of the sulfate esters.

Other Advanced Biophysical and Chemical Characterization Approaches

A comprehensive understanding of this compound would necessitate the use of other advanced techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be essential for determining the anomeric configurations (α or β) of the glycosidic linkages and the precise positions of these linkages between the monosaccharide units. Fourier-Transform Infrared (FTIR) spectroscopy would be used to confirm the presence of characteristic functional groups, such as the sulfate esters, which exhibit distinct absorption bands.

Chemical Derivatization for Monosaccharide Composition and Anomeric Configuration

To unravel the monosaccharide makeup of this compound, a critical first step is the hydrolysis of the polysaccharide into its constituent sugar units. This is typically achieved by treating the sample with an acid, such as trifluoroacetic acid (TFA), which cleaves the glycosidic linkages. mdpi.comnih.gov Following hydrolysis, the liberated monosaccharides are often derivatized to enhance their volatility and thermal stability for analysis by gas-liquid chromatography-mass spectrometry (GLC-MS). A common derivatization method involves the conversion of the monosaccharides into their alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives.

To illustrate, a hypothetical analysis of a this compound sample is presented below.

Table 1: Hypothetical Monosaccharide Composition and Anomeric Configuration of this compound

Monosaccharide Molar Ratio Anomeric Configuration
D-Galactose 3 β
D-Xylose 2 β
L-Arabinose 1 α

This table is for illustrative purposes and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) for Morphological Characteristics

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface topography and morphology of this compound. mdpi.com This technique provides high-resolution images that reveal details about the particle shape, size distribution, and surface texture, such as porosity and roughness. mdpi.comnih.gov

Prior to SEM analysis, the polysaccharide sample is typically lyophilized (freeze-dried) and then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup and enhance image quality. mdpi.comnih.gov The coated sample is then scanned with a focused beam of electrons. The interactions between the electrons and the sample surface generate various signals that are used to create an image.

SEM micrographs of sulfated polysaccharides often show irregular and amorphous structures, which can appear as fibrous sheets, flakes, or porous networks. nih.govmdpi.com The morphology can be influenced by the extraction and purification methods used. For example, sulfation can alter the surface appearance, sometimes leading to a smoother surface with a more porous internal structure compared to the non-sulfated parent polysaccharide. nih.gov These morphological features can influence the physical properties of the polysaccharide, such as its solubility and water-holding capacity. semanticscholar.org

Atomic Force Microscopy (AFM) for Surface Topography and Molecular Conformation

Atomic Force Microscopy (AFM) offers an even higher resolution than SEM for studying the surface topography and molecular conformation of this compound at the nanoscale. mdpi.comunits.it AFM can be operated in different modes, with tapping mode being particularly suitable for imaging soft biological samples as it minimizes sample damage. mdpi.com

In AFM, a sharp tip attached to a flexible cantilever scans the sample surface. mdpi.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodetector. units.it This information is then used to generate a three-dimensional topographic map of the surface. suffolk.edu

AFM studies can reveal the conformation of individual polysaccharide chains, showing whether they exist as random coils, rigid rods, or form helical structures. nih.gov It can also provide insights into how the molecules aggregate and form networks. The surface roughness of the polysaccharide can be quantified from AFM images, providing a numerical value for the texture of the material. nih.gov This technique has been instrumental in demonstrating how factors like the degree of sulfation can influence the stiffness and conformation of polysaccharide chains. nih.gov

X-ray Diffraction (XRD) and Circular Dichroism (CD) for Conformational Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline or amorphous nature of this compound. forcetechnology.com When a beam of X-rays is directed at a sample, the atoms scatter the X-rays in a predictable pattern that depends on their arrangement. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials result in broad, diffuse halos. researchgate.net The XRD pattern of most sulfated polysaccharides, including this compound, typically indicates a largely amorphous structure. nih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. researchgate.net This technique is particularly sensitive to the chiral nature of molecules and is widely used to study the secondary structure and conformation of biopolymers in solution. researchgate.net For polysaccharides, CD can provide valuable information about the presence of helical structures. csic.es For example, a negative band around 210 nm in the CD spectrum can be indicative of a polysaccharide rich in α-helical content. csic.es Changes in the CD spectrum can also be used to monitor conformational changes induced by factors such as changes in solvent, temperature, or the binding of cations. ljmu.ac.uk

Methodologies for Quantitative Determination of Sulfate Content

The accurate quantification of the sulfate content is a critical aspect of characterizing this compound, as the degree and position of sulfation often correlate with its biological activity. researchgate.netjst.go.jp Several methods are available for this purpose.

One of the most common and widely used techniques is the barium chloride-gelatin turbidimetric method . scielo.brusp.br This method involves the hydrolysis of the sulfated polysaccharide to liberate the sulfate ions. These ions then react with barium chloride in the presence of gelatin to form a stable suspension of barium sulfate. The turbidity of this suspension, which is proportional to the sulfate concentration, is measured spectrophotometrically. scielo.br An optimized version of this method using 96-well microplates has been developed to improve efficiency and reduce waste. scielo.br

Another approach is the Azure A colorimetric assay . This method is based on the ability of the Azure A dye to bind to the sulfate groups of the polysaccharide, leading to a measurable change in color. nih.gov

Ion chromatography is another powerful technique for sulfate determination. mdpi.com After hydrolysis of the polysaccharide, the sample is injected into an ion chromatograph, which separates the sulfate ions from other anions. The concentration of sulfate is then determined by conductivity detection.

More recently, a ligand-assisted 1H-NMR spectroscopy method using imidazole (B134444) has been developed for the quantitation of sulfate groups in polysaccharides. jst.go.jp This method offers a reliable alternative that avoids the harsh hydrolysis conditions of traditional methods, which can potentially lead to desulfation and degradation of the polysaccharide. jst.go.jp

Table 2: Comparison of Methodologies for Sulfate Content Determination

Method Principle Advantages Disadvantages
Barium Chloride-Gelatin Turbidimetric Method Precipitation of barium sulfate and measurement of turbidity. scielo.br Widely used, relatively simple. scielo.br Requires hydrolysis, can be laborious. scielo.br
Azure A Colorimetric Assay Binding of Azure A dye to sulfate groups. nih.gov Does not require precipitation. May be less specific than other methods.
Ion Chromatography Separation and quantification of sulfate anions. mdpi.com High sensitivity and specificity. Requires specialized equipment.

| Imidazole-assisted 1H-NMR Spectroscopy | Ligand-induced chemical shift changes in NMR. jst.go.jp | Non-destructive, avoids harsh hydrolysis. jst.go.jp | Requires NMR spectrometer and expertise. |

Investigation of Biological Activities in Preclinical Research Models

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory properties of sulfated galactoxylans are attributed to their unique structural characteristics, such as molecular weight and the degree and position of sulfation. researchgate.net These polysaccharides have been shown to modulate key cellular and molecular components of the immune system. innovareacademics.inconicet.gov.ar

In Vitro Cell Culture Models for Inflammatory Mediator Modulation

In vitro studies using various cell culture models have demonstrated the capacity of sulfated galactoxylans to modulate the production of inflammatory mediators. Exopolysaccharides from Porphyridium have been shown to decrease the secretion of interleukin-8 (IL-8) and interleukin-6 (IL-6) in keratinocytes by up to 79.3% and 46.2%, respectively. researchgate.net In macrophage cell lines like RAW 264.7, stimulated with lipopolysaccharide (LPS), sulfated polysaccharides have been observed to significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. nih.govfrontiersin.orgmdpi.com This inhibition of pro-inflammatory molecules is often concentration-dependent and linked to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org

Table 1: Modulation of Inflammatory Mediators by Sulfated Polysaccharides in Vitro

Cell LineStimulantPolysaccharide SourceMediatorMax Inhibition / ReductionCitation
Keratinocytes-Porphyridium sp.IL-879.3% researchgate.net
Keratinocytes-Porphyridium sp.IL-646.2% researchgate.net
RAW 264.7 MacrophagesLPSSargassum fulvellumNOSignificant nih.gov
RAW 264.7 MacrophagesLPSSargassum fulvellumTNF-αSignificant nih.gov
RAW 264.7 MacrophagesLPSSargassum fulvellumIL-6Significant nih.gov
RAW 264.7 MacrophagesLPSCodium fragileNOSignificant mdpi.com
RAW 264.7 MacrophagesLPSCodium fragileIL-1βSignificant mdpi.com
RAW 264.7 MacrophagesLPSGelidium crinaleTNF-αSignificant frontiersin.org

Preclinical Animal Models for Inflammation Studies

The anti-inflammatory effects of sulfated polysaccharides have been corroborated in preclinical animal models. In LPS-stimulated zebrafish models, treatment with sulfated polysaccharides from Sargassum fulvellum and Codium fragile resulted in improved survival rates, reduced cell death, and decreased levels of reactive oxygen species (ROS) and NO. nih.govmdpi.com Studies using mouse models have also shown that sulfated polysaccharides can ameliorate inflammatory conditions. For instance, sulfated xylomannans administered to BALB/c mice led to a significant induction of serum cytokines like TNF-α and IL-6, indicating a potent immunomodulatory response. conicet.gov.ar Furthermore, these polysaccharides provided protection against subsequent viral challenge, highlighting their in vivo efficacy. conicet.gov.ar

Macrophage and Lymphocyte Activation Studies

Sulfated galactoxylans and related polysaccharides are potent activators of key immune cells, including macrophages and lymphocytes. Treatment of murine macrophage cell lines (e.g., J774A.1, RAW 264.7) with sulfated galactans leads to enhanced phagocytic activity and increased production of NO and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govsemanticscholar.org This activation is often mediated through signaling pathways involving pattern recognition receptors like dectin-1. nih.gov For example, a sulfated polysaccharide from Gyrodinium impudicum was shown to increase the number of peritoneal macrophages and enhance their tumoricidal activities in mice. vliz.be

The immunostimulatory effects also extend to lymphocytes. The sulfated exopolysaccharide from Porphyridium purpureum has been shown to have an immunostimulatory effect on B lymphocytes in vitro. researchgate.net This activation suggests that these polysaccharides can enhance humoral immune responses.

Table 2: Immunomodulatory Effects on Macrophages and Lymphocytes

Cell TypePolysaccharide SourceEffectFindingCitation
Murine Macrophages (J774A.1)Gracilaria fisheriActivationEnhanced NO secretion, increased TNF-α, IL-1β, IL-6 mRNA nih.gov
Murine Macrophages (RAW 264.7)Porphyridium cruentumActivationPotent induction of TNF-α and IL-6 semanticscholar.org
Murine Peritoneal MacrophagesGyrodinium impudicumActivationIncreased number of macrophages and tumoricidal activity vliz.be
Shrimp HemocytesPorphyridium cruentumActivationIncreased total hemocyte count and phagocytic activity researchgate.netnih.govpreprints.org
B LymphocytesPorphyridium purpureumActivationIn vitro immunostimulatory effect researchgate.net

Anticoagulant and Antithrombotic Research in Preclinical Systems

A significant area of preclinical research on sulfated polysaccharides from marine algae is their anticoagulant and antithrombotic activity. nih.gove-algae.org These properties are highly dependent on the polysaccharide's structure, including its molecular weight and the density and distribution of sulfate (B86663) groups. e-algae.orgnih.gov

Sulfated galactans have demonstrated potent anticoagulant effects in various in vitro assays, such as the activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT) tests. nih.govscielo.br For example, a sulfated galactan from the red alga Botryocladia occidentalis showed an anticoagulant activity of 130 IU/mg in an APTT assay, although this is less potent than unfractionated heparin (229 IU/mg). nih.gov Interestingly, the mechanism of action for sulfated galactans appears to differ from that of heparin. nih.gov While heparin's activity is largely dependent on the presence of serpins like antithrombin, some sulfated galactans can prolong coagulation time even in serpin-free plasma. nih.gov This suggests a serpin-independent mechanism, possibly involving direct interaction with coagulation factors like Factor Xa. nih.gov The molecular size is also a critical factor; sulfated galactans require longer polysaccharide chains than heparin to exert their anticoagulant effects. nih.gov

Table 3: Preclinical Anticoagulant Activity of Sulfated Polysaccharides

Polysaccharide SourceAssayKey FindingMechanismCitation
Botryocladia occidentalisAPTTPotent anticoagulant (130 IU/mg)Serpin-dependent and independent; direct interaction with Factor Xa nih.gov
Penicillus capitatusAPTT, PTIn vitro anticoagulant activityInteraction with thrombin and Factor Xa scielo.br
Cladophora oligocladaAPTT, TTClotting time >200s at 100 µg/mLInhibition of intrinsic factors; potentiates AT-III and HC-II semanticscholar.org
General Sulfated GalactansVariousActivity depends on MW and sulfation patternDiffers from heparin; involves direct protease interaction nih.gov

Antiviral and Antimicrobial Research

Sulfated polysaccharides, including galactoxylans, from marine algae are recognized for their broad-spectrum antiviral activity, particularly against enveloped viruses. actascientific.compreprints.org Research into their antimicrobial properties is less extensive.

In Vitro Inhibition of Viral Replication and Adsorption

The primary mechanism of antiviral action for sulfated polysaccharides is the inhibition of early stages of viral infection, specifically the attachment and entry of the virus into host cells. conicet.gov.arnih.gov The negatively charged sulfate groups on the polysaccharide are thought to interact with positively charged glycoproteins on the viral envelope, preventing the virus from binding to host cell receptors. conicet.gov.armdpi.com

Sulfated galactans have shown significant inhibitory effects against a range of viruses in vitro. These include Herpes Simplex Virus (HSV-1 and HSV-2), Human Immunodeficiency Virus (HIV-1), and more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). conicet.gov.arnih.govmdpi.comnih.gov For instance, galactans from Bostrychia montagnei and Schizymenia binderi effectively inhibited the replication of HSV-1 and HSV-2 in Vero cells. conicet.gov.arnih.gov The activity is often correlated with the molecular weight and sulfate content of the polysaccharide. conicet.gov.ar Similarly, sulfated polysaccharides from Porphyridium are active against various respiratory coronaviruses and retroviruses. actascientific.com Studies on SARS-CoV-2 have shown that marine sulfated polysaccharides like iota-carrageenan and fucoidan (B602826) can inhibit viral entry, outperforming the antiviral drug remdesivir (B604916) in some in vitro assays. mdpi.com

Table 4: In Vitro Antiviral Activity of Sulfated Polysaccharides

Polysaccharide SourceTarget VirusCell LineKey Finding (IC50 / Effect)MechanismCitation
Bostrychia montagneiHSV-1, HSV-2VeroSelective antiviral activityInhibition of virus adsorption conicet.gov.ar
Schizymenia binderiHSV-1VeroEC50: 0.76 µg/mLInhibition of replication nih.gov
Schizymenia binderiHIV-Inhibition at 12.5 µg/mLInhibition of replication nih.gov
Asparagopsis armataHIV-1-Inhibition at 8-10 µg/mLInhibition of an early step of infection nih.gov
Porphyridium sp.Respiratory Coronaviruses-Antiviral activityInhibition of binding/entry actascientific.com
Red Algae (Carrageenan)SARS-CoV-2Vero E6Inhibition at ≥125 µg/mLInhibition of viral entry mdpi.com

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Galactoxylan, hydrogen sulfate, as a sulfated polysaccharide, has been investigated for its capacity to counteract oxidative damage. These polysaccharides are recognized for their ability to scavenge free radicals and protect cells from oxidative stress nih.govresearchgate.net. The antioxidant potential is often linked to the presence and position of sulfate groups, which can enhance the hydrogen-donating ability of the molecule nih.govsemanticscholar.org.

A primary method for evaluating antioxidant activity is through in vitro assays that measure the scavenging of various free radicals. Sulfated galactoxylans and related polysaccharides have demonstrated significant efficacy in these tests.

Commonly used assays include the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, and hydroxyl radicals nih.govtandfonline.com. For example, a sulfated polysaccharide from the red alga Gelidium crinale showed dose-dependent scavenging activity against DPPH, ABTS, and hydroxyl radicals nih.gov. Similarly, sulfated polysaccharides from Corallina officinalis were found to possess considerable antioxidant properties, which were superior to their desulfated counterparts nih.gov.

The table below presents the half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays for sulfated polysaccharides from different algal sources.

Beyond simple chemical assays, the antioxidant activity of this compound has been assessed in cellular models. These studies provide insights into the protective effects of the compound against oxidative stress induced in living cells.

In one study, sulfated polysaccharides from Sargassum fulvellum were shown to protect Vero cells from damage induced by the free radical generator AAPH. The polysaccharides significantly scavenged intracellular ROS and improved cell viability in a dose-dependent manner mdpi.com. Another investigation using RAW 264.7 macrophage cells demonstrated that a sulfated polysaccharide from Gelidium crinale could inhibit the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a process closely linked to oxidative stress nih.gov. Furthermore, exopolysaccharides from Porphyridium marinum have been noted to reduce intracellular reactive oxygen species, showcasing their potential in biomedical applications researchgate.net. These findings suggest that sulfated polysaccharides can directly mitigate cellular oxidative damage, supporting their potential as antioxidant agents mdpi.commdpi.com.

Antitumor Activity Research in Preclinical Models

The investigation of natural compounds for cancer therapy is a significant area of research. Sulfated polysaccharides, including this compound, have been evaluated for their potential to inhibit cancer cell growth and tumor development in various preclinical models mdpi.commdpi.com. The antitumor effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system mdpi.commycobiota.com. The degree of sulfation and molecular weight of these polysaccharides are considered important factors for their bioactivity mdpi.comresearchgate.net.

A fundamental step in assessing antitumor potential is to evaluate the direct cytotoxic or antiproliferative effects of a compound on cancer cells in culture. Sulfated galactoxylans and related polysaccharides have shown inhibitory activity against a variety of cancer cell lines.

For instance, exopolysaccharides from Porphyridium species have demonstrated antiproliferative effects. A sulfated exopolysaccharide from Porphyridium sp. was reported to inhibit the proliferation of a T-cell lymphoma cell line by 80% mdpi.com. In another study, sulfated polysaccharides from Porphyridium cruentum inhibited the viability of HCT-116 human colorectal carcinoma cells in a dose-dependent manner nih.gov. Similarly, depolymerized fractions of exopolysaccharides from Porphyridium marinum reduced the viability of murine breast cancer cells by up to 55% nih.gov. Sulfated polysaccharides from the green alga Codium bernabei also showed cytotoxic effects against HCT-116, MCF-7 (breast cancer), and HL-60 (leukemia) cell lines mdpi.com.

The table below summarizes the in vitro antiproliferative activity of sulfated polysaccharides against various cancer cell lines.

Polysaccharide SourceCancer Cell LineActivityReference
Porphyridium cruentumHCT-116 (Human Colorectal Carcinoma)IC50: 2311.20 µg/mL nih.gov
Porphyridium cruentumNCI-H460 (Human Non-small Cell Lung Cancer)IC50: 2861.49 µg/mL nih.gov
Porphyridium marinum (depolymerized)Murine Breast Cancer Cells~55% viability reduction at 2 mg/mL nih.gov
Siraitia grosvenorii (sulfated)A549 (Human Non-small Cell Lung Cancer)IC50: 577.28 µg/mL mdpi.com
Gelidium crinaleHT1080 (Human Fibrosarcoma)71.4% invasion inhibition at 100 µg/mL semanticscholar.org
Hydrogen Sulfide-Releasing Agent (Compound 23)HCT-116 (Human Colorectal Carcinoma)IC50: 1.24 µM mdpi.com
Hydrogen Sulfide-Releasing Agent (Compound 23)MDA-MB-231 (Human Breast Cancer)IC50: 1.53 µM mdpi.com

To evaluate the in vivo efficacy of potential anticancer agents, researchers utilize animal models, such as xenograft and syngeneic models. Xenograft models involve implanting human tumor cells into immunocompromised mice, while syngeneic models use cancer cells derived from the same inbred strain of mice, thus allowing for the study of the therapeutic agent in the context of a competent immune system researchgate.netnih.gov.

Several studies have demonstrated the ability of sulfated polysaccharides to inhibit tumor growth in these models. For example, a sulfated polysaccharide fraction from the brown seaweed Laminaria saccharina resulted in a significant reduction of tumor growth when administered to syngeneic mice bearing melanoma cells plos.org. In another study, sulfated hyaluronic acid fragments significantly inhibited the growth of bladder cancer in xenograft models oncotarget.com. Similarly, sulfated polysaccharides from the brown alga Dictyota caribaea showed up to 50% tumor growth inhibition in a sarcoma 180 tumor model in Swiss mice, an effect attributed to the activation of the host's immune system rather than direct cytotoxicity biorxiv.org. These in vivo studies provide crucial evidence for the potential of sulfated polysaccharides as therapeutic agents for cancer treatment mycobiota.com.

Other Biological Activities Under Preclinical Investigation (e.g., enzyme inhibition, gut microbiota modulation)

In addition to more extensively studied biological activities, preclinical research has begun to explore other potential therapeutic applications of sulfated galactoxylans, which are structurally related to this compound. These investigations have primarily focused on their capacity to inhibit specific enzymes and to modulate the complex ecosystem of the gut microbiota.

Enzyme Inhibition

Recent preclinical studies have highlighted the potential of sulfated polysaccharides from marine algae to act as potent enzyme inhibitors. This activity is largely attributed to their charged sulfate groups and specific structural conformations, which can interact with and block the active sites of certain enzymes.

One area of significant interest is the inhibition of ectonucleotidases, such as ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39). mdpi.com These enzymes are involved in the hydrolysis of extracellular ATP, a process that has implications for cancer immunotherapy. mdpi.com Sulfated polysaccharides isolated from sea algae have demonstrated potent, non-competitive inhibition of both NPP1 and CD39, with inhibitory concentrations in the nano- to picomolar range. mdpi.com This inhibition leads to a reduction in the formation of adenosine (B11128), a molecule that can suppress the immune system's response to tumors. mdpi.com

Another class of enzymes targeted by sulfated polysaccharides is the heparan sulfate-modifying enzymes, such as heparanase. nih.gov Heparanase is an endoglycosidase that cleaves heparan sulfate chains, playing a role in tumor cell signaling, inflammation, angiogenesis, and metastasis. nih.gov Inhibitors of heparanase are being investigated as potential anticancer agents. nih.gov Preclinical studies have shown that heparan sulfate mimics, which can include sulfated polysaccharides, can inhibit heparanase activity. nih.gov

The inhibitory potential of these sulfated polysaccharides appears to be linked to their degree of sulfation and molecular weight. scielo.brfrontiersin.org For instance, the anticoagulant activity of sulfated galactans from red seaweed has been associated with these structural features. scielo.brnih.gov

Table 1: Preclinical Enzyme Inhibition by Related Sulfated Polysaccharides

Enzyme TargetSource of Sulfated PolysaccharideType of InhibitionPotential Therapeutic ApplicationReference
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1)Brown and Red Sea AlgaeNon-competitiveCancer Immunotherapy mdpi.com
Ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39)Brown and Red Sea AlgaeNon-competitiveCancer Immunotherapy mdpi.com
HeparanaseNot specifiedMimicry/InhibitionAnticancer nih.gov

This table is based on preclinical data for structurally related sulfated polysaccharides and does not represent data for "this compound" directly.

Gut Microbiota Modulation

The interaction between dietary compounds and the gut microbiota is a rapidly growing field of research, with significant implications for human health. Preclinical studies suggest that sulfated polysaccharides derived from marine algae can modulate the composition and function of the gut microbiota. frontiersin.org

A key aspect of this modulation is the alteration of the gut microbial composition, often characterized by changes in the ratio of major phyla, such as Firmicutes and Bacteroidetes. For example, sulfated polysaccharides from the seafood Undaria pinnatifida have been shown in high-fat diet-fed mice to reverse the diet-induced increase in the Firmicutes to Bacteroidetes ratio. frontiersin.org This was accompanied by an increase in the abundance of beneficial bacteria. frontiersin.org

Furthermore, fucoidan, another type of sulfated polysaccharide, has been found to increase the abundance of beneficial bacteria such as Akkermansia and Bifidobacterium in preclinical models. frontiersin.org The modulation of gut microbiota by these polysaccharides can also lead to an increase in the production of short-chain fatty acids (SCFAs), which are important metabolites for gut health. frontiersin.org

The mechanisms by which sulfated polysaccharides influence the gut microbiota are thought to involve their fermentation by gut bacteria. Since these complex carbohydrates are largely indigestible by human enzymes, they reach the colon intact where they can be utilized as a substrate by specific microbial populations. nih.gov The presence of sulfate groups may also play a role, as some gut bacteria are known to be involved in sulfate metabolism. nih.gov

Table 2: Effects of Related Sulfated Polysaccharides on Gut Microbiota in Preclinical Models

Polysaccharide SourcePreclinical ModelKey FindingsReference
Undaria pinnatifida (sulfated polysaccharide)High-fat diet-fed miceReversed Firmicutes/Bacteroidetes ratio, increased beneficial bacteria. frontiersin.org
Pearsonothuria graeffei (Fucoidan)High-fat diet-fed miceIncreased abundances of Actinobacteria and Bacteroidetes; decreased Firmicutes and Proteobacteria. frontiersin.org
General Sulfated PolysaccharidesGeneral Preclinical ModelsCan be fermented by gut bacteria; may influence sulfate-metabolizing bacteria. nih.gov

This table is based on preclinical data for structurally related sulfated polysaccharides and does not represent data for "this compound" directly.

Mechanisms of Action and Molecular Interactions of Galactoxylan, Hydrogen Sulfate

Elucidation of Ligand-Receptor Binding and Specificity

The biological effects of galactoxylan, hydrogen sulfate (B86663) are initiated by its binding to specific receptors on the cell surface. As a member of the sulfated polysaccharide family, its interactions are largely governed by its molecular structure, including its size, the composition of its sugar backbone, and, most importantly, the degree and location of its sulfate groups.

Research on analogous sulfated polysaccharides, such as fucoidans and sulfated galactans, provides significant insight into these binding mechanisms. These molecules are known to bind to a variety of cell surface receptors, often glycoproteins. researchgate.net The negatively charged sulfate groups play a crucial role, facilitating strong electrostatic interactions with positively charged domains on receptor proteins. rsc.orgnih.gov This charge-based interaction is a primary driver of the initial binding event.

The specificity of this binding is remarkable. For instance, certain sulfated polysaccharides exhibit a high affinity for specific cell types, such as cancer cells that overexpress adhesion molecules like P-selectin. researchgate.net This suggests a lock-and-key-like mechanism where the specific arrangement of sulfate groups and the underlying sugar structure are recognized by the receptor's binding pocket. Beyond simple adhesion molecules, these polysaccharides can interact with a range of growth factor receptors, including those for vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), thereby interfering with their signaling functions. maastrichtuniversity.nl

Receptor/Target Class Type of Interaction Significance Reference
Glycoprotein ReceptorsElectrostatic, Specific RecognitionCell adhesion, Signal initiation researchgate.net
P-selectinHigh-affinity bindingTargeting of specific cells (e.g., cancer) researchgate.net
Growth Factor Receptors (VEGF, TGF-β)Competitive or allosteric bindingInhibition of angiogenesis and cell proliferation maastrichtuniversity.nl
Nuclear ReceptorsConformational change upon bindingRegulation of gene expression nih.govplos.org

Modulation of Cellular Signaling Pathways

Upon binding to its target receptors, galactoxylan, hydrogen sulfate can trigger or inhibit a variety of intracellular signaling pathways, leading to its observed biological effects. The modulation of these pathways is a cornerstone of its mechanism of action.

Studies on structurally related sulfated polysaccharides have demonstrated their ability to influence several critical cellular cascades:

MAPK and NF-κB Pathways: A common mechanism for the anti-inflammatory effects of sulfated polysaccharides is the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.com By inhibiting these pathways, the production of pro-inflammatory cytokines such as TNF-α and various interleukins is suppressed. mdpi.com

PI3K/AKT Pathway: This pathway is central to cell survival, proliferation, and growth. Certain sulfated polysaccharides have been shown to inhibit the PI3K/AKT pathway, which is a key mechanism for their anti-cancer effects, leading to the induction of apoptosis (programmed cell death). maastrichtuniversity.nl

Angiogenesis Pathways: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Sulfated polysaccharides can inhibit this process by interfering with the signaling of pro-angiogenic factors like VEGF. nih.gov

Apoptosis and Autophagy: Beyond inhibiting survival signals, these compounds can directly activate pathways leading to cell death. They can trigger the caspase cascade, a family of proteases central to apoptosis, and induce autophagy, a cellular process of self-degradation that can also lead to cell death in cancer cells. nih.gov

AMPK/SIRT1 Pathway: Research on sulfated polysaccharides from Caulerpa species, which can produce galactoxylans, has shown modulation of the AMPK-SIRT1 pathway. mdpi.com This pathway is involved in cellular energy homeostasis and has been linked to anti-ageing effects. mdpi.com

Signaling Pathway Effect of Modulation Associated Biological Activity Reference
MAPK/NF-κBDownregulationAnti-inflammatory, Immunomodulatory mdpi.com
PI3K/AKTInhibitionAnti-cancer, Pro-apoptotic maastrichtuniversity.nl
VEGF SignalingInhibitionAnti-angiogenic nih.gov
Caspase CascadeActivationPro-apoptotic maastrichtuniversity.nl
mTOR-SIRT1-AMPKUpregulation of AMPK/SIRT1Anti-ageing mdpi.com

Interactions with Proteins, Enzymes, and Other Biological Macromolecules

The biological activities of this compound extend beyond receptor-mediated signaling and include direct interactions with a wide range of proteins and enzymes in the extracellular matrix and bloodstream. The dense negative charge imparted by the sulfate groups makes these polysaccharides highly interactive molecules. rsc.orgnih.gov

One of the most well-documented activities of sulfated polysaccharides is their anticoagulant effect, which is often described as "heparin-like". nih.gov This activity arises from the direct binding and potentiation of antithrombin, a serine protease inhibitor. The polysaccharide-antithrombin complex is a much more effective inhibitor of coagulation factors, particularly thrombin and Factor Xa, than antithrombin alone. nih.gov This interaction effectively blocks the coagulation cascade.

Furthermore, these compounds can act as enzyme inhibitors. For example, fucoidan (B602826), a complex sulfated polysaccharide, has been shown to inhibit the activity of several enzymes:

Hyaluronidase (B3051955): An enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can have anti-inflammatory effects and may help maintain tissue integrity. mdpi.com

Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the production of prostaglandins, which are mediators of inflammation and pain. mdpi.com

Dipeptidyl peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism. Its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.com

The binding to proteins is a complex interplay of forces. While strong electrostatic interactions are dominant, especially for polysaccharides with a high degree of sulfation, other forces such as van der Waals interactions and hydrogen bonding also make significant contributions to the stability of the complex. nih.govresearchgate.net

Macromolecule Target Type of Interaction Resulting Effect Reference
AntithrombinBinding and PotentiationAnticoagulation nih.gov
Thrombin / Factor XaInhibition (via Antithrombin)Anticoagulation nih.gov
HyaluronidaseInhibitionAnti-inflammatory mdpi.com
COX-1 / COX-2InhibitionAnti-inflammatory mdpi.com
DPP-IVInhibitionPotential anti-hyperglycemic mdpi.com

Stereospecificity of Molecular Recognition

The concept of stereospecificity is fundamental to understanding the molecular interactions of this compound. The biological activity is not simply a function of the number of sulfate groups but depends critically on their precise three-dimensional arrangement on the polysaccharide backbone. This specific spatial configuration is what allows for selective and high-affinity binding to biological targets.

The importance of stereochemistry is clearly illustrated in studies comparing different sulfated galactans. For example, a 2,3-di-O-sulfated D-galactan was found to be a significantly more potent anticoagulant than similar galactans that possessed only a single sulfate group per galactose residue. nih.gov This demonstrates that the target protein, in this case, a component of the coagulation cascade, can distinguish between these subtle structural differences.

This principle extends to all interactions, from receptor binding to enzyme inhibition. The binding pocket of a protein or receptor has a specific shape and charge distribution, and only a ligand with a complementary structure can bind effectively. Factors that define this complementarity for this compound include:

Position of Sulfate Groups: Sulfation at different hydroxyl groups on the xylose or galactose rings creates distinct three-dimensional structures. For instance, sulfation at the O-4 position of a sugar residue will result in a different molecular shape and charge distribution than sulfation at the O-6 position. researchgate.net

Sugar Composition and Sequence: The sequence of galactose and xylose units along the chain contributes to the unique topography of the molecule.

The interaction between a ligand and a nuclear receptor is a classic example of stereospecificity, where the ligand must fit perfectly into the receptor's binding domain to induce the conformational change necessary for transcriptional activation. nih.govplos.org This same principle governs the highly specific and potent biological activities of sulfated polysaccharides like this compound, where minor variations in structure can lead to major differences in biological function.

Structure Activity Relationships Sar of Galactoxylan, Hydrogen Sulfate

Influence of Degree and Pattern of Sulfation on Biological Efficacy

The degree and specific positioning of sulfate (B86663) groups on the galactoxylan backbone are paramount in determining its biological activities. Research on related sulfated galactans demonstrates that both the quantity and the location of these anionic sulfate esters are crucial for their interaction with biological targets.

In the context of anticoagulant activity, a higher degree of sulfation does not always linearly correlate with increased efficacy. nih.gov However, the specific pattern of sulfation is a determining factor. For instance, studies on sulfated D-galactans from the red algae Botryocladia occidentalis have revealed that the presence of 2,3-di-O-sulfated α-galactose units has a significant "amplifying effect" on anticoagulant action, which is not solely attributable to the increased charge density. nih.gov This suggests that a precise spatial arrangement of sulfate groups is necessary for effective interaction with coagulation factors like thrombin and factor Xa. nih.govnih.gov The anticoagulant activity of sulfated galactans is often mediated through the potentiation of serpins such as antithrombin and heparin cofactor II. nih.gov Some sulfated galactans have also been shown to possess serpin-independent anticoagulant effects. nih.gov

Regarding immunomodulatory properties, the sulfation pattern also plays a key role. In sulfated galactans from the green seaweed Caulerpa cupressoides, galactose units were found to be sulfated at the C-2 position. nih.gov Interestingly, one of the studied galactans also had sulfation at C-4, but this was not found to be essential for the observed immunostimulatory activity, indicating that specific sulfation sites are more critical than others for this particular biological effect. nih.gov The antiproliferative activity of some sulfated polysaccharides has been positively correlated with their sulfate content. nih.gov

The antioxidant properties of sulfated polysaccharides are also influenced by the degree of sulfation, which contributes to their electron-donating potential to neutralize free radicals. e-algae.org

Role of Molecular Weight and Polysaccharide Conformation in Bioactivity

The molecular weight (Mw) of galactoxylan, hydrogen sulfate is another critical determinant of its biological function. The effect of molecular weight can, however, vary depending on the specific biological activity being considered.

For anticoagulant activity, some studies suggest that higher molecular weight sulfated polysaccharides exhibit greater potency. nih.gov For example, high-Mw sulfated polysaccharides from Codium species with high sulfate content demonstrated higher anticoagulant activities than their low-Mw and low-sulfate counterparts. nih.gov

Conversely, for antioxidant activities, lower molecular weight fragments of sulfated polysaccharides often show enhanced efficacy. e-algae.orgnih.gov This is attributed to their increased accessibility to reactive oxygen species. e-algae.org Degraded low-Mw products of sulfated polysaccharides from Ulva pertusa and Enteromorpha prolifera have shown stronger antioxidant activities than the original, undegraded polysaccharides. nih.gov

Impact of Monosaccharide Composition and Glycosidic Linkages on Functional Properties

The fundamental composition of the polysaccharide, including the types of monosaccharides and the linkages between them, forms the basis of its structure-activity relationship. nih.govresearchgate.net In galactoxylan, the presence of both galactose and xylose units defines its core structure.

Sulfated xylogalactans, which are composed of xylose and galactose, have been isolated from seaweeds like Caulerpa lentillifera and have demonstrated potent immunomodulatory effects. nih.govnih.gov These polysaccharides were found to stimulate macrophages, leading to the production of nitric oxide and various cytokines. nih.gov The presence of different monosaccharides and uronic acid might contribute to the neuroprotective activity observed in some sulfated hetero-polysaccharides. nih.gov

Table 1: Immunomodulatory Effects of a Sulfated Xylogalactan (SP1) from Caulerpa lentillifera on RAW 264.7 Macrophages. nih.gov
Concentration of SP1 (µg/mL)Effect on Nitric Oxide (NO) ProductionGene Expression of CytokinesEffect on Phagocytosis
Not specified, but effectiveIncreasedIncreasedIncreased

Branching Patterns and Their Contribution to Bioactive Profiles

The presence, frequency, and length of branches along the main polysaccharide chain add another layer of structural complexity that significantly influences the bioactive profile of this compound.

Highly ramified sulfated galactans have been identified in green seaweeds. For instance, a sulfated galactan from Codium yezoense was found to have a linear backbone of 3-linked β-D-galactopyranose residues with short oligosaccharide branches attached via (1→6) linkages. nih.gov In a sulfated arabinan (B1173331) from Codium isthmocladum, which also contained galactose and xylose, the backbone was composed of →4)-β-L-Arap(1→ residues with branch points at the 2-O and/or 3-O positions. mdpi.com The side chains were composed of various monosaccharides, including terminal α-D-Galp(1→ and β-D-Xylp(1→ units. mdpi.com This particular polysaccharide exhibited significant anticoagulant activity. mdpi.com

The branching architecture can affect the molecule's solubility, viscosity, and its ability to interact with cellular receptors and other proteins, thereby modulating its biological effects.

Table 2: Anticoagulant Activity of a Sulfated Polysaccharide (F2-1) from Codium isthmocladum. mdpi.com
AssayConcentration of F2-1 (µg/mL)Observed Effect
APTT (Activated Partial Thromboplastin (B12709170) Time)20Clotting time > 200 s
TT (Thrombin Time)20Clotting time > 120 s
PT (Prothrombin Time)20No effect

Future Research Directions for Galactoxylan, Hydrogen Sulfate

Development of Novel Analytical Methodologies for Fine Structure Analysis

A precise understanding of the structure-function relationship of galactoxylan, hydrogen sulfate (B86663) is paramount, yet its complete structural elucidation remains a significant challenge due to the inherent complexity and heterogeneity of polysaccharides. nih.govmdpi.com Future research must prioritize the development and integration of advanced analytical techniques to unravel the fine structural details that govern bioactivity.

Current methods provide substantial data, but a multi-technique approach is necessary for a comprehensive picture. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques like HSQC, HMBC, and NOESY, is crucial for determining linkage patterns and the anomeric configuration of the sugar residues. mdpi.com Solid-state NMR (ssNMR) can provide insights into the structure of polysaccharides in their natural, rigid state. mdpi.com However, resolving the exact position of sulfate groups and quantifying the degree of substitution (DS) often requires a combination of methods.

Analytical TechniqueInformation ProvidedFuture Development Focus
Multidimensional NMR Glycosidic linkages, anomeric configuration, ring conformation, some sulfation patterns. mdpi.comHigher sensitivity probes, integration with computational modeling for resolving complex spectra. mdpi.com
Mass Spectrometry (LC-MS, MS/MS) Molecular weight distribution, monosaccharide composition, fragmentation patterns for sequencing. researchgate.netAdvanced fragmentation techniques (e.g., ETD, UVPD) for labile sulfate groups, improved ionization methods.
Chemical Analysis Monosaccharide composition (via acid hydrolysis and GC-MS/HPLC), sulfate content (turbidimetry). researchgate.netDevelopment of regioselective chemical reactions to pinpoint sulfate positions.
Enzymatic Degradation Specific linkage cleavage using polysaccharide-degrading enzymes (e.g., xylanases, galactanases).Discovery and characterization of novel sulfatases and glycoside hydrolases with high specificity.

This table provides an overview of key analytical techniques for galactoxylan, hydrogen sulfate structural analysis and areas for future development.

Advanced Biotechnological Production and Sustainable Sourcing Strategies

The sustainable and consistent supply of well-characterized this compound is essential for research and potential commercialization. Marine microalgae, such as those from the phylum Rhodophyta (red algae), are promising natural sources of sulfated galactans and galactoxylans. nih.govcore.ac.uk Future research should focus on optimizing the biotechnological production of these polysaccharides to ensure high yields, batch-to-batch consistency, and desirable structural features.

This involves a multi-faceted approach:

Strain Selection and Genetic Improvement: Screening diverse microalgal strains to identify high-yield producers of galactoxylan is a critical first step. roscoff-culture-collection.org Genetic engineering and synthetic biology approaches could be employed to enhance polysaccharide biosynthesis or to tailor the structure, for instance, by modifying the expression of sulfotransferases. researchgate.net

Bioprocess Optimization: The production of exopolysaccharides (EPS) by microalgae is highly influenced by cultivation conditions. nih.govresearchgate.net Research into optimizing factors such as light intensity, temperature, pH, and nutrient concentrations (especially nitrogen and phosphate (B84403) ratios) can significantly increase yields. roscoff-culture-collection.orgresearchgate.net Developing advanced photobioreactor designs and cultivation strategies, like fed-batch or continuous cultures, will be key to moving towards industrial-scale production. ethernet.edu.et

Green Extraction and Purification: Moving away from harsh chemical extraction methods towards more environmentally friendly techniques is crucial for sustainability. nih.gov Novel methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and enzyme-assisted extraction (EAE) can improve efficiency while minimizing degradation of the polysaccharide structure. nih.gov

Microalgae SourceKey PolysaccharidePotential Production StrategyResearch Focus
Porphyridium sp.Sulfated galactoxylan-rich EPS. researchgate.netresearchgate.netOptimization of N/P ratio in culture media. researchgate.netScaling up photobioreactor cultivation; developing efficient "green" extraction protocols. researchgate.net
Glossomastix sp.Fucose and rhamnose-rich sulfated EPS. nih.govStrain selection for desirable rheological properties.Understanding the genetic basis for EPS composition and viscosity.
Other Red MicroalgaeVaried sulfated galactans. nih.govBioprospecting for novel strains with unique polysaccharide structures.Characterizing new polymers and optimizing their production.

This table summarizes potential microalgal sources for galactoxylan and related sulfated polysaccharides, along with strategies for enhancing production.

Rational Design of this compound Derivatives with Targeted Bioactivities

The native bioactivity of this compound can be modulated and potentially enhanced through precise chemical modification. The rational design of derivatives with specific sulfation patterns, molecular weights, or appended functional groups is a key future direction for developing compounds with targeted therapeutic applications. ethz.ch

Research in this area will focus on:

Regioselective Sulfation: The position of sulfate groups on the sugar rings is a critical determinant of biological activity. nih.gov Developing chemical methods for regioselective sulfation will allow for the synthesis of homogenous galactoxylan derivatives. ethz.ch This enables systematic studies of how sulfation at specific positions (e.g., C-2, C-3, C-4, or C-6 of the xylose or galactose units) influences interactions with proteins like growth factors or viral surface proteins. researchgate.net

Controlled Depolymerization: Molecular weight is another key parameter affecting bioactivity. frontiersin.org Techniques for controlled depolymerization, such as using specific enzymes or chemical hydrolysis, can produce fractions of varying sizes. This allows for the investigation of how chain length impacts properties like antiviral or anti-inflammatory activity.

Conjugation Chemistry: Attaching other molecules, such as peptides or specific targeting ligands, to the galactoxylan backbone could create novel conjugates with enhanced efficacy or targeted delivery capabilities. For example, conjugating the polysaccharide to a tumor-targeting moiety could improve its potential as an anticancer agent.

The goal is to move beyond random modification and towards a predictive understanding of how specific structural changes translate into desired biological functions. ethz.ch

Exploration of New Preclinical Models for Disease Research

To validate the therapeutic potential of this compound and its derivatives, robust and relevant preclinical models are essential. While initial studies often rely on in vitro cell-based assays, moving towards more complex and predictive models is a critical next step. frontiersin.org

Future research should explore:

Advanced Cell Culture Models: Moving beyond simple 2D cell monolayers to 3D organoid or spheroid cultures can provide a more physiologically relevant environment to test bioactivities. For example, testing anti-inflammatory properties in a 3D gut organoid model would be more indicative of in vivo effects than a simple macrophage cell line.

Disease-Specific Animal Models: The selection of appropriate animal models is crucial for investigating specific diseases. For instance, to study the potential of sulfated polysaccharides in neurodegenerative diseases, mouse models with induced amyloid-beta deposition have been utilized. mdpi.com For inflammatory conditions, models of colitis or arthritis are relevant. frontiersin.orgresearchgate.net The development and use of new transgenic or knockout animal models will allow for a deeper investigation of the molecular mechanisms of action.

Host-Microbiota Interaction Models: Given the known interaction between polysaccharides and gut microbiota, exploring the effects of this compound in gnotobiotic (germ-free) animal models colonized with specific bacteria or a complete human microbiota will be highly informative. frontiersin.org This can help elucidate whether the observed systemic effects (e.g., immunomodulation) are direct or mediated by changes in the gut microbiome.

Preclinical Model TypeApplication for Galactoxylan ResearchExample Research Question
3D Organoid Cultures Testing anti-inflammatory, anticancer, or antiviral activity in a tissue-like context.Does this compound reduce inflammatory markers in a human gut organoid model?
Chronic Disease Animal Models Evaluating efficacy in models of Alzheimer's, diabetes, or chronic inflammation. frontiersin.orgmdpi.comCan sulfated galactoxylan derivatives prevent amyloid-beta plaque formation in a mouse model of Alzheimer's disease? mdpi.com
Viral Infection Models Assessing antiviral activity against specific viruses in vivo. frontiersin.orgDoes this compound inhibit viral replication and reduce pathology in a mouse model of herpes simplex virus infection?
Gnotobiotic Animal Models Investigating the role of the gut microbiome in mediating the polysaccharide's effects. frontiersin.orgHow does this compound alter the composition and metabolic output of the gut microbiota?

This table outlines various preclinical models and their potential applications in advancing research on this compound.

Integrated Omics Approaches for Understanding Biological Interactions

Understanding the complex biological interactions of this compound at a systemic level requires a holistic approach. Integrated 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to obtain a comprehensive view of the molecular events triggered by these polysaccharides within a biological system. nih.govkoreascience.kr

Future research should leverage these technologies to:

Identify Molecular Targets and Pathways: Transcriptomics (RNA-seq) and proteomics can reveal which genes and proteins are up- or down-regulated in cells or tissues upon treatment with this compound. nih.gov This can help identify the signaling pathways involved in its bioactivity, such as inflammatory or cell growth pathways.

Elucidate Host-Microbiome Interactions: Meta-omics (metagenomics, metatranscriptomics, metaproteomics) applied to gut microbiota can show how this compound is metabolized by gut bacteria and how it modulates the microbial community structure and function. asm.org Metabolomics can then identify the bacterial metabolites (e.g., short-chain fatty acids) that may mediate the systemic health effects.

Discover Biomarkers: Integrated omics data can help identify potential biomarkers of response to treatment with this compound, paving the way for personalized medicine approaches. koreascience.kr

The main challenge and focus for the future will be the integration of these large, multi-layered datasets using advanced bioinformatics and systems biology approaches to build comprehensive models of the polysaccharide's mechanism of action. nih.govmdpi.com

Computational Modeling and Simulation for Structure-Function Prediction

Computational methods are becoming indispensable tools for accelerating the discovery and design of bioactive molecules. mdpi.com For complex macromolecules like this compound, in silico approaches can provide profound insights into structure-function relationships and guide experimental work.

Key areas for future computational research include:

Molecular Docking: Docking studies can predict the binding modes and affinities of galactoxylan fragments to the active sites of target proteins, such as enzymes or viral proteins. mdpi.comsemanticscholar.org This can explain, at a molecular level, why certain structures are more active than others and can be used to screen virtual libraries of derivatives for potential binders. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): As more data on the bioactivity of different galactoxylan derivatives become available, QSAR models can be developed. These models use statistical methods to correlate specific structural features (e.g., degree of sulfation, molecular weight, presence of specific linkages) with biological activity, enabling the prediction of the activity of new, untested structures.

The integration of computational predictions with experimental validation will create a powerful feedback loop, accelerating the rational design of this compound derivatives with optimized therapeutic properties. nih.gov

Q & A

Q. What methodologies analyze the stability of galactoxylan hydrogen sulfate under extreme pH or temperature?

  • Methodological Answer : Accelerated aging studies under controlled environments (e.g., 70°C, pH 2–12). Monitor degradation via HPLC for sulfate release or TGA for mass loss. Pair with spectroscopic analysis (e.g., FTIR) to detect structural changes. Statistical models (Arrhenius plots) can extrapolate long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.